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molecular formula C6H7NO2 B1330042 3-Aminobenzene-1,2-diol CAS No. 117001-65-7

3-Aminobenzene-1,2-diol

Cat. No. B1330042
M. Wt: 125.13 g/mol
InChI Key: MGBKJKDRMRAZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579865

Procedure details

A mixture of 2,3-dihydroxyaniline (2.5 g.), triethylorthoformate (4.5 g.) and 0.1 g. sulfuric acid is heated at 130° C. for one hour. After cooling, the remaining material is purified by HPLC on silica gel.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10](OC(OCC)OCC)C.S(=O)(=O)(O)O>>[OH:9][C:8]1[C:2]2[O:1][CH:10]=[N:4][C:3]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=C(N)C=CC=C1O
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the remaining material is purified by HPLC on silica gel

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC=2N=COC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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